3-((4-chlorophenyl)thio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide
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Overview
Description
3-((4-chlorophenyl)thio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-chlorophenyl)thio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the 1,3,4-oxadiazole ring, followed by the introduction of the pyridine and chlorophenylthio groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated systems, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-((4-chlorophenyl)thio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thioether. Substitution reactions could introduce various functional groups, such as alkyl, aryl, or halogen groups.
Scientific Research Applications
3-((4-chlorophenyl)thio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-((4-chlorophenyl)thio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering cellular processes, or modulating signal transduction pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-((4-chlorophenyl)thio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide include other oxadiazole derivatives, pyridine-containing compounds, and chlorophenylthio-substituted molecules.
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural features
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2S/c17-12-3-5-13(6-4-12)24-9-7-14(22)19-16-21-20-15(23-16)11-2-1-8-18-10-11/h1-6,8,10H,7,9H2,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTMXQADMXSPSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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